3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s source or any known uses.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Formation and Applications in Liquid Crystalline Phases
A study by Kölbel et al. (1998) explored the formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by a novel class of rigid rod-like amphiphilic molecules, which may include compounds similar to the one of interest. These molecules display unique mesophases due to microsegregation of hydrophilic regions from all-aromatic segments without a flexible alkyl chain, suggesting potential applications in advanced materials and display technologies (Kölbel, Tschierske, & Diele, 1998).
Synthesis of α,β-Unsaturated Carbonyl Compounds
Wang and Ikemoto (2005) reported a practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds, a category that encompasses a variety of synthetic intermediates including structures related to the compound of interest. Their method, catalyzed efficiently by 35% HCl in acetic acid, has implications for the synthesis of complex organic molecules, potentially including pharmaceuticals and agrochemicals (Wang & Ikemoto, 2005).
Advances in Chemistry and Analysis of Lipid Peroxidation Products
Spickett (2013) delves into the chemistry and analysis of 4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation with relevance to the study of oxidative stress and its biochemical implications. While not directly related to the exact compound , this research highlights the importance of understanding the oxidative routes and metabolisms of complex organic molecules, which could inform studies on similar compounds (Spickett, 2013).
Synthesis of Plant Metabolites
Research by Homer and Sperry (2014) on the synthesis of 7-hydroxyoxindole-3-acetic acid (7-OH-OxIAA) presents a method involving simultaneous iridium-catalysed borylations. This efficient alternative route for synthesizing antioxidant, endogenous metabolites of indole-3-acetic acid demonstrates the broader utility of innovative synthetic approaches in accessing biologically relevant indole derivatives (Homer & Sperry, 2014).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new reactions that could be carried out with the compound, new applications for the compound, or modifications that could be made to the compound to improve its properties or activity.
I hope this general information is helpful. If you have more specific questions about any of these types of analyses, feel free to ask!
properties
IUPAC Name |
3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-7-9-16(10-8-13)12-21-18-14(2)5-4-6-17(18)20(24,19(21)23)11-15(3)22/h4-10,24H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXPPANOWYQWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one |
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